Journal Name:Chemical Communications
Journal ISSN:1359-7345
IF:4.3
Journal Website:https://pubs.rsc.org/en/journals/journalissues/cc
Year of Origin:1996
Publisher:Royal Society of Chemistry
Number of Articles Per Year:2458
Publishing Cycle:Weekly
OA or Not:Not
Back cover
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC90391E
A graphical abstract is available for this content
Detail
Synthesis of 3-aminoindenes and cis-1-aminoindanes by Zn(OTf)2-catalyzed cyclization of o-alkynylbenzaldehydes with tertiary alkyl primary amines†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04180H
Using Zn(OTf)2 as catalyst, a highly regio- and chemo-selective cyclocarboamination of o-alkynylbenzaldehydes with tertiary alkyl primary amines was realized to access 3-aminoindenes with different substitution patterns from previously reported methods. The full reduction of the iminoindenone intermediates affords cis-1-amino-2-arylindanes with excellent diastereoselectivity. Mechanistically, the reaction involves the rearrangement of 1-amino-3-arylidene-isoindolines and isomerization of 1-aminoindenes to 3-aminoindenes.
Detail
Evolution of a ‘privileged’ P-alkene ligand: added planar chirality beats BINOL axial chirality in catalytic asymmetric C–C bond formation†‡
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04972H
Alkene planar chirality is introduced in the ‘privileged’ P-alkene phosphoramidite ligand 1. The resulting diastereomeric ligands (pR,R)-5 and (pS,R)-5 form optically pure complexes of Rh(I) and Pd(II), which catalyze conjugate additions of boron C-nucleophiles to enones and allylic alkylations, respectively. In the Rh-catalyzed reaction, the planar chirality of the alkene exerts absolute enantiocontrol over the potent BINOL auxiliary.
Detail
Solid solution polymorphs afford two highly soluble co-drug forms of tolbutamide and chlorpropamide†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04725C
The search for solid solutions of class-two insulin secretagogues, tolbutamide and chlorpropamide, reveals a rare case of monotropic polymorphism for the mixed crystals. At any stoichiometry, two crystal forms are isolated that are kinetically stable at room temperature from a few months to over a year. Dissolution tests certify the solubility advantage of the solid solutions over the pure drugs as well as their physical mixture, suggesting a potential application as a highly soluble co-drug formulation.
Detail
Carbonyl group directed synthesis of 3-boryl-3-substituted alkenyl oxindoles and tetrasubstituted β-borylenones†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04788A
Transition metal-free carbonyl directed boron-Wittig reaction of α-bis(boryl)carbanions with the corresponding isatins or with the α-keto esters/amides was achieved to access alkenyl oxindoles in good yield and high stereoselectivity.
Detail
Creating glassy states of dicarboxylate-bridged coordination polymers†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04518H
We report the direct formation of dicarboxylate-based coordination polymer glasses through thermal dehydration. The rearrangement of the coordination networks caused by dehydration was monitored by in situ powder X-ray diffraction, infrared spectroscopy, and synchrotron X-ray characterizations. The microporosity and mechanical properties of these glasses were investigated.
Detail
High-performance SERS chips for sensitive identification and detection of antibiotic residues with self-assembled hollow Ag octahedra†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC05297D
High-performance SERS chips via self-assembled hollow Ag octahedra on PDMS were employed to achieve the sensitive identification and detection of antibiotic residues. The developed SERS chips were successfully applied in the detection of ciprofloxacin (CIP), amoxicillin (AMX) and cefazolin (CZL) in wastewater and tap water samples, as well as enrofloxacin (ENR) in milk, demonstrating the sensitive determination of antibiotics in the real environment. From this perspective, these SERS chips are expected to expand the on spot sensitive detection and identification field of antibiotic residues.
Detail
FeNbO4 nanochains with a five-electron transfer reaction toward high capacity and fast Li storage†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04358D
High capacity and outstanding rate performance of the FeNbO4 nanochain anode with both intercalation and conversion reactions for lithium-ion batteries are demonstrated. The unique one-dimensional structure and intercalation pseudocapacitive behavior of FeNbO4 accelerate the reaction kinetics. In situ X-ray diffractometer measurement confirms a five-electron transfer mechanism for Li storage.
Detail
Manganese-promoted reductive cross-coupling of disulfides with dialkyl carbonates†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04862D
Manganese is a cheap and environmentally friendly metal on Earth. Herein, we report a manganese-promoted reductive cross-coupling using easily available and odorless disulfides as thiolating agents in an excellent 100% sulfur atom economy. The protocol featured a broad substrate scope, including various alkyl disulfides and excellent functional group compatibility, constructing diverse thioethers under simple conditions. Ultimately, thioethers can be prepared in gram-scale reactions and further transformed into structurally complex molecules.
Detail
In situ rapid synthesis of ionic liquid/ionic covalent organic framework composites for CO2 fixation†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04763F
IL/ICOF composites were in situ synthesized via a one-pot route in half an hour under ambient conditions for catalytic cycloaddition of CO2 with epoxides into cyclic carbonates. The prepared composites feature a decent CO2 adsorption capacity of 1.63 mmol g−1 at 273 K and 1 bar and exhibit excellent catalytic performance in terms of yield and durability. This work may pave a new way to design and construct functionalized porous organic frameworks as heterogeneous catalysts for CO2 capture and conversion.
Detail
Ti3C2Tx MXene-embedded MnO2-based hydrophilic electrospun carbon nanofibers as a freestanding electrode for supercapacitors†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC03925K
Herein, MnO2 nanoflowers are electrodeposited on a self-supported and electroconductive electrode in which 2D Ti3C2Tx nanosheets are encased in carbon nanofibers (MnO2@Ti3C2Tx/CNFs). This improves the conductivity and hydrophilicity of the MnO2 composite electrode. The asymmetric supercapacitor shows a high energy density of 46.4 W h kg−1 and a power density of 4 kW kg−1.
Detail
Concurrent Cu(ii)-initiated Fenton-like reaction and glutathione depletion to escalate chemodynamic therapy†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04519F
Chemodynamic therapy is an evolving therapeutic strategy but there are certain limitations associated with its treatment. Herein, we present de novo synthesis and mechanistic evaluation of HL1–HL8 ligands and their corresponding CuII(L1)2–CuII(L8)2. The most active Cu(L2)2 (IC50 = 5.3 μM, MCF-7) complex exclusively depletes glutathione while simultaneously promoting ROS production. Cu(L2)2 also affects other macromolecules like the mitochondrial membrane and DNA while activating the unfolded protein response cascade.
Detail
Rhodium(iii)-catalyzed three-component C(sp2)–H activation for the synthesis of amines†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04665F
Rhodium-catalyzed three-component C–H bond activation of aromatics with amides and aldehydes to synthesize amines was established. The addition of copper was found to be essential to ensure the high reactivity. The mechanistic studies indicated that key intermediates formed by the transmetallization between rhodium and copper could further promote the addition between 2-(pyridin-2-yl)-phenyl-metal species and imines. A series of densely substituted amines could be conveniently prepared by this one-step, three-component procedure from commercially available substrates via C–H bond activation with water as the only by-product.
Detail
Photoinduced reductive Reformatsky reaction of α-haloesters and aldehydes or ketones by cooperative dual-metal catalysis†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04671K
A photoinduced reductive Reformatsky reaction by cooperative dual-metal catalysis is described. This methodology enables the implementation of this venerable reaction in environmentally friendly conditions, obviating the need for a stoichiometric amount of metals. A broad range of synthetically useful β-hydroxy esters can be efficiently prepared in moderate to high yields using this protocol.
Detail
Leveraging cascade alkynyl Prins cyclization towards the stereoselective synthesis of spiro-furan quinazolinone scaffolds†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04464E
A TfOH-promoted, metal-free protocol has been unveiled for the synthesis of spiro-furan quinazolinones employing alkynol urea derivatives utilizing alkynyl Prins cyclization reaction. This methodology produces highly functionalized spiro-heterocycles in excellent yields with exclusive E-selectivity under ambient conditions. Furthermore, late-stage modifications incorporate bromide and acetyl functionalities into the synthesized spiro-heterocycles.
Detail
Mechanochemical reduction of clay minerals to porous silicon nanoflakes for high-performance lithium-ion battery anodes†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04403C
Hierarchically porous silicon nanoflakes were synthesized from natural talc via a mechanochemical reduction method, which showed great potential in the scalable production of silicon nanoflakes due to the abundant precursor and facile strategy. The unique layered structure and chemical composition of talc enabled the formation of two-dimensional nanostructured silicon without any additional templates. As lithium-ion battery anodes, the silicon nanoflakes showed excellent electrochemical properties.
Detail
Synthesis of 3-aminotetrahydro-1H-carbazols by visible-light photocatalyzed cycloaddition of cyclopropylanilines with 2-alkenylarylisocyanides†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04674E
A visible-light-induced cycloaddition between 2-alkenylarylisocyanides and cyclopropylanilines is reported. This cascade radical reaction constructs two new C–C bonds and two rings to afford 3-aminotetrahydro-1H-carbazols with high atom and step economy. The mechanism is rationalized as involving sequential distonic radical cation formation/isocyanide insertion/5-exo-trig cyclization/intramolecular iminium ion addition/tautomerization.
Detail
The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC03854H
A highly efficient and metal-free [3+2] cyclization/rearrangement reaction toward the synthesis of multisubstituted trifluoromethyloxazolines from α-hydroxyketones and trifluoromethyl N-acylhydrazones has been developed. The unprecedented rearrangement of the amide fragment under acidic conditions after cleavage of the N–N bond of acylhydrazones has opened up new avenues for the development of reactions involving trifluoromethyl N-acylhydrazones. DFT calculations show that the mechanism involves multiple proton transfer processes.
Detail
Multimode opto-magnetic dual-responsive actuating fibers and fabrics programmed via direct ink writing†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04227H
Current methods lack one-step actuation programming for weave structures that can achieve multimodal motions in fiber and fabric actuators. Fiber and fabric actuators with dual-response to magnetic fields and near-infrared (NIR) light were fabricated via direct ink writing (DIW) in this work, and have 105.3 J kg−1 energy density, enabling multimodal motions including rolling, grasping, and transportation.
Detail
Decarboxylative halogenation of indoles by vanadium haloperoxidases†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04053D
Halogenated heteroarenes are key building blocks across numerous chemical industries. Here, we report that vanadium haloperoxidases are capable of producing 3-haloindoles through decarboxylative halogenation of 3-carboxyindoles. This biocatalytic method is applicable to decarboxylative chlorination, bromination, and iodination in moderate to high yields and with excellent chemoselectivity.
Detail
69017
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
4.7 297 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/chemcomm
Submission Guidelines
https://www.rsc.org/publishing/journals/guidelines/
Submission Template
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Reference Format
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Collection Carrier
Communications Feature articles Highlights Comments